molecular formula C11H11F3N6O3 B10965887 1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10965887
M. Wt: 332.24 g/mol
InChI Key: GBYAPHYVPZTJLK-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Chemical Reactions Analysis

1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H11F3N6O3

Molecular Weight

332.24 g/mol

IUPAC Name

1-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H11F3N6O3/c1-18-9(11(12,13)14)4-8(17-18)10(21)15-2-3-19-6-7(5-16-19)20(22)23/h4-6H,2-3H2,1H3,(H,15,21)

InChI Key

GBYAPHYVPZTJLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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